Cas no 2006180-83-0 (Heptane, 5-(chloromethyl)-1,1,1-trifluoro-)

5-(Chloromethyl)-1,1,1-trifluoroheptane is a fluorinated organic compound featuring a chloromethyl substituent at the fifth carbon of a heptane backbone, along with a trifluoromethyl group at the terminal position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing fluorinated alkyl chains or functionalizing molecules via the chloromethyl group. The trifluoromethyl group enhances stability and lipophilicity, while the chloromethyl moiety allows for further derivatization, such as nucleophilic substitution or cross-coupling reactions. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where controlled fluorination is critical. The compound’s balanced properties ensure utility in precision chemical transformations.
Heptane, 5-(chloromethyl)-1,1,1-trifluoro- structure
2006180-83-0 structure
Product name:Heptane, 5-(chloromethyl)-1,1,1-trifluoro-
CAS No:2006180-83-0
MF:C8H14ClF3
MW:202.644972324371
CID:5285579

Heptane, 5-(chloromethyl)-1,1,1-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • 5-(chloromethyl)-1,1,1-trifluoroheptane
    • Heptane, 5-(chloromethyl)-1,1,1-trifluoro-
    • Inchi: 1S/C8H14ClF3/c1-2-7(6-9)4-3-5-8(10,11)12/h7H,2-6H2,1H3
    • InChI Key: ITBASVMUEFBBNQ-UHFFFAOYSA-N
    • SMILES: ClCC(CC)CCCC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 111
  • Topological Polar Surface Area: 0
  • XLogP3: 4.2

Heptane, 5-(chloromethyl)-1,1,1-trifluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-674376-1.0g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
1g
$0.0 2023-06-07
Enamine
EN300-674376-0.5g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
0.5g
$1056.0 2023-03-11
Enamine
EN300-674376-5.0g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
5.0g
$3189.0 2023-03-11
Enamine
EN300-674376-10.0g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
10.0g
$4729.0 2023-03-11
Enamine
EN300-674376-0.1g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
0.1g
$968.0 2023-03-11
Enamine
EN300-674376-0.05g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
0.05g
$924.0 2023-03-11
Enamine
EN300-674376-0.25g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
0.25g
$1012.0 2023-03-11
Enamine
EN300-674376-2.5g
5-(chloromethyl)-1,1,1-trifluoroheptane
2006180-83-0
2.5g
$2155.0 2023-03-11

Additional information on Heptane, 5-(chloromethyl)-1,1,1-trifluoro-

Understanding the Role of 5-(Chloromethyl)-1,1,1-Trifluoroheptane in Biomedical Research

The compound Heptane, 5-(chloromethyl)-1,1,1-trifluoro- has gained significant attention in the field of biomedical research due to its unique structural properties and potential applications in drug discovery and development. This compound is a member of the alkyl halides family, specifically featuring a trifluorinated group at the 1-position and a chloromethyl substituent at the 5-position along the heptane chain. Its chemical structure provides distinct reactivity patterns that make it a valuable tool in various biomedical applications.

Recent studies have highlighted the importance of trifluorinated compounds in medicinal chemistry, particularly in the design of potent and selective drugs. The presence of trifluorinated groups can significantly influence pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for developing drugs with improved bioavailability and reduced toxicity.

One of the key advantages of 5-(chloromethyl)-1,1,1-trifluoroheptane is its reactivity towards nucleophilic substitution reactions. The chloromethyl group makes it a suitable candidate for forming carbon-carbon bonds through SN2 mechanisms, which is essential in organic synthesis. This property has been exploited in the construction of complex molecules with high stereochemical fidelity.

Moreover, this compound has shown promise as an intermediate in the development of trifluorinated drugs targeting various disease states, including cancer and infectious diseases. The trifluorinated group enhances the lipophilicity of compounds, which can improve their ability to cross biological membranes and reach their intended targets.

Recent advancements in fluorine chemistry have further underscored the potential of this compound as a building block for next-generation therapeutics. Fluorinated compounds are known for their stability under physiological conditions and their ability to modulate protein-ligand interactions with high precision.

In conclusion, 5-(chloromethyl)-1,1,1-trifluoroheptane represents a valuable asset in the biomedical research landscape. Its unique combination of structural features and reactivity patterns positions it as an important tool for advancing drug discovery and development efforts. As research in this field continues to evolve, this compound is expected to play a pivotal role in unlocking new therapeutic possibilities.

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